Anamorelin is a synthetic, orally active, small-molecule ghrelin mimetic that acts as a growth hormone secretagogue. [] It is classified as a growth hormone secretagogue. [] Anamorelin is known for its appetite-enhancing and anabolic properties, primarily investigated for its potential in addressing cancer anorexia-cachexia syndrome (CACS). []
Anamorelin functions by mimicking the effects of ghrelin, the endogenous ligand for the growth hormone secretagogue receptor type 1a (GHS-R1a). [, ] It selectively binds to and activates GHS-R1a, primarily located in the pituitary gland and hypothalamus. [, ] This activation leads to increased secretion of growth hormone (GH) and stimulation of appetite. [, ] GH, in turn, stimulates the liver to produce insulin-like growth factor 1 (IGF-1), which promotes muscle protein synthesis. [] Anamorelin's action on GHS-R1a also potentially reduces the production of pro-inflammatory cytokines like TNF-alpha and interleukin-6, which contribute to appetite loss in cancer. [] Additionally, Anamorelin may have direct anabolic effects on skeletal muscles and adipose tissue. []
Anamorelin's primary scientific research application is the investigation of its potential in treating cancer anorexia-cachexia syndrome (CACS), a debilitating condition characterized by weight loss, anorexia, and muscle mass depletion. [] Research has explored its impact on various aspects of CACS:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2